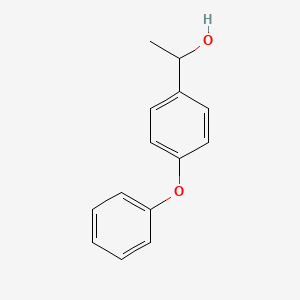

1-(4-Phenoxyphenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Phenoxyphenyl)ethanol is a chemical compound with the molecular formula C13H12O2 . It is also known by other names such as 4’-Ethoxyacetophenone, p-Ethoxyacetophenone, 4-Ethoxyacetophenone, 4-Ethoxyphenylethanone, Acetophenone, p-ethoxy-, Acetophenone, 4’-ethoxy-, 1-(4-Ethoxyphenyl)ethanone, and 1-(4-ethoxyphenyl)ethan-1-one .

Synthesis Analysis

The synthesis of this compound can be achieved through biocatalytic processes. For instance, Saccharomyces uvarum has been used for the asymmetric bioreduction of 4-methoxy acetophenone, which is a key step in the synthesis of this compound . Another method involves the synthesis of 1-(3-hydroxy-4-phenoxyphenyl)ethanone from 1-(3-methoxy-4-phenoxyphenyl)ethanone .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The ChemSpider database provides a 3D structure of the compound, which can be useful for understanding its spatial configuration . Additionally, crystal structural analysis can provide insights into the atomic arrangement within the molecule .Physical and Chemical Properties Analysis

This compound has a molecular weight of 200.23 . Other physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity can be determined using standard laboratory techniques .Applications De Recherche Scientifique

Synthesis and Characterization

- Tritiated hydroxytyrosol, a compound related to 1-(4-Phenoxyphenyl)ethanol, has been synthesized for use in bioavailability and metabolism studies, indicating the compound's importance in biomedical research (Tuck, Tan, & Hayball, 2000).

Extraction and Environmental Applications

- The extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes highlights its significance in environmental and waste management studies (Reis, Freitas, Ferreira, & Carvalho, 2006).

Enzymatic Reactions and Stereochemistry

- Research on the enzymic hydroxylation of 4-ethylphenol producing optically active 1-(4'-hydroxyphenyl)-ethanol reveals significant insights into stereochemistry and enzymatic processes (McIntire, Hopper, Craig, Everhart, Webster, Causer, & Singer, 1984).

Biocatalysis and Drug Production

- The optimization of biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke, underlines its importance in the synthesis of various drug intermediates (Kavi, Özdemir, Dertli, & Şahin, 2021).

Safety and Hazards

The safety data sheet for a related compound, 4-Phenoxyphenyl isocyanate, indicates that it has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It’s important to handle 1-(4-Phenoxyphenyl)ethanol with care, considering these potential hazards.

Propriétés

IUPAC Name |

1-(4-phenoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIFMENZOKGFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345871 |

Source

|

| Record name | 1-(4-Phenoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4974-85-0 |

Source

|

| Record name | 1-(4-Phenoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzodioxol-5-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2984417.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2984418.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2984419.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2984428.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine](/img/structure/B2984429.png)

![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2984430.png)

![2-[2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2984438.png)